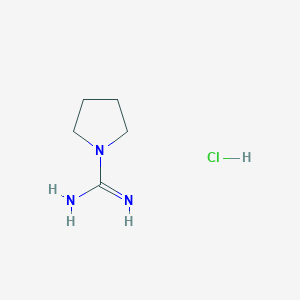

Pyrrolidine-1-carboxamidine hydrochloride

Description

Properties

IUPAC Name |

pyrrolidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.ClH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXJBYRHIUKYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49755-46-6 | |

| Record name | pyrrolidine-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-1-carboxamidine hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-1-carboxamidine hydrochloride stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and reactivity, with a particular focus on its application as a strategic building block in the design of novel therapeutic agents. The pyrrolidine motif, a privileged structure in numerous FDA-approved drugs, coupled with the versatile guanidine functionality, makes this compound a subject of significant interest for researchers aiming to explore new chemical spaces and develop next-generation pharmaceuticals. This document will delve into the causality behind its synthetic utility and provide field-proven insights into its application, supported by detailed experimental protocols and characterization data.

Introduction: The Strategic Importance of the Pyrrolidine-Guanidine Moiety

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Within the vast arsenal of molecular building blocks, the pyrrolidine ring has emerged as a "privileged scaffold".[1][2] Its prevalence in a wide array of natural products and FDA-approved drugs underscores its favorable physicochemical and pharmacokinetic properties. The saturated, non-planar structure of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which is crucial for optimizing interactions with biological targets.[3]

When the pyrrolidine core is functionalized with a carboxamidine group (as its hydrochloride salt), the resulting molecule, Pyrrolidine-1-carboxamidine hydrochloride, becomes a versatile precursor for the synthesis of substituted guanidines. The guanidinium group is a key pharmacophore in numerous biologically active compounds, known for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and salt bridges, with biological macromolecules.

This guide will provide a detailed exploration of Pyrrolidine-1-carboxamidine hydrochloride, from its fundamental chemical and physical properties to its synthesis and application in the development of innovative therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.

| Property | Value | Reference |

| CAS Number | 49755-46-6 | [4] |

| Molecular Formula | C₅H₁₂ClN₃ | [4] |

| Molecular Weight | 149.62 g/mol | [4] |

| Appearance | Off-white solid | |

| Purity | >98% (typically) | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Characterization

While specific, detailed industrial synthesis protocols for Pyrrolidine-1-carboxamidine hydrochloride are often proprietary, a common and effective laboratory-scale synthesis involves the guanylation of pyrrolidine. A well-established method for this transformation is the use of a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride.[5]

General Synthesis Pathway

The synthesis of Pyrrolidine-1-carboxamidine hydrochloride can be conceptualized through the reaction of pyrrolidine with a suitable guanylating agent. The use of 1H-pyrazole-1-carboxamidine hydrochloride is advantageous due to its stability and reactivity under mild conditions.[5]

Caption: General synthesis pathway for Pyrrolidine-1-carboxamidine hydrochloride.

Spectroscopic Characterization

Accurate characterization of Pyrrolidine-1-carboxamidine hydrochloride is essential for quality control and to confirm its structure. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet, typically downfield due to the electron-withdrawing effect of the nitrogen. The protons on the β-carbons will appear as another multiplet, usually more upfield. The N-H protons of the guanidinium group will likely appear as a broad singlet, and its chemical shift may be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the non-equivalent carbons of the pyrrolidine ring. The α-carbons will be deshielded and appear at a lower field compared to the β-carbons. The carbon of the carboxamidine group (C=N) will be the most downfield signal. In deuterated water, the chemical shifts for the pyrrolidine carbons are expected around 47 ppm (α-carbons) and 25 ppm (β-carbons).[6]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Pyrrolidine-1-carboxamidine hydrochloride is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the guanidinium group will likely appear as a broad band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the carboxamidine group is expected in the range of 1650-1680 cm⁻¹. The C-N stretching vibrations and the various C-H bending and stretching vibrations of the pyrrolidine ring will also be present.

3.2.3. Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to be observed as its protonated form, [M+H]⁺, where M is the free base (Pyrrolidine-1-carboxamidine). The fragmentation pattern would likely involve the loss of ammonia or cleavage of the pyrrolidine ring.

Reactivity and Application in Synthesis

The primary utility of Pyrrolidine-1-carboxamidine hydrochloride in drug discovery lies in its role as a precursor for the synthesis of more complex molecules, particularly substituted guanidines. The guanidine moiety is a key feature in a number of drugs and biologically active compounds due to its ability to form strong interactions with biological targets.

Guanylation of Amines

Pyrrolidine-1-carboxamidine hydrochloride can be used to introduce the pyrrolidinyl-guanidino moiety to a primary or secondary amine. This reaction is a powerful tool for the synthesis of a diverse library of compounds for biological screening.

Caption: General scheme for the guanylation of a primary amine.

Experimental Protocol: Guanylation of a Primary Amine

The following is a representative, self-validating protocol for the guanylation of a primary amine using Pyrrolidine-1-carboxamidine hydrochloride.

Materials:

-

Primary amine (1.0 eq)

-

Pyrrolidine-1-carboxamidine hydrochloride (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DMF.

-

Stir the solution at room temperature and add Pyrrolidine-1-carboxamidine hydrochloride.

-

Add DIPEA dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired substituted guanidine.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture and carbon dioxide, which can react with the amines.

-

Anhydrous Solvent: Water can hydrolyze the reactants and interfere with the reaction.

-

Base (DIPEA): A non-nucleophilic organic base is used to neutralize the hydrochloride salt and to facilitate the reaction without competing with the primary amine as a nucleophile.

-

Monitoring by TLC/LC-MS: Essential for determining the reaction endpoint and ensuring the desired product is formed, preventing over-reaction or decomposition.

Role in Drug Discovery and Development

The pyrrolidine-guanidine scaffold is a key component in the design of molecules targeting a variety of biological pathways. While specific drugs directly synthesized from Pyrrolidine-1-carboxamidine hydrochloride are not extensively documented in publicly available literature, the utility of the resulting substituted guanidines is well-established.

Therapeutic Areas of Interest

-

Enzyme Inhibition: The guanidinium group is a well-known mimic of the arginine side chain and can act as a competitive inhibitor for enzymes that recognize arginine-containing substrates. Pyrrolidine carboxamides have been investigated as inhibitors of enzymes such as InhA in Mycobacterium tuberculosis and prolyl oligopeptidase.[7][8]

-

Antimicrobial Agents: The cationic nature of the guanidinium group can lead to interactions with negatively charged bacterial cell membranes, making it a valuable pharmacophore in the design of novel antibiotics.

-

Receptor Antagonists: The ability of the guanidinium group to form strong ionic and hydrogen bonds makes it a key feature in the design of antagonists for various receptors.

Conclusion

Pyrrolidine-1-carboxamidine hydrochloride is a valuable and versatile building block in the field of drug discovery. Its unique combination of a privileged pyrrolidine scaffold and a reactive guanidine precursor allows for the efficient synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to strategically employ this molecule in the rational design of next-generation therapeutics. The continued exploration of molecules derived from this scaffold holds significant promise for addressing unmet medical needs.

References

- (Reference to a general review on guanyl

- He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(18), 5591-5609.

- (Reference to a general organic chemistry textbook on spectroscopy)

- (Reference to a mass spectrometry textbook or d

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(20), 12345.

- (Reference to a general synthesis of heterocycles review)

- (Reference to a review on guanidine-containing pharmaceuticals)

- (Reference to a review on enzyme inhibitors)

- (Reference to a review on antimicrobial peptides)

- (Reference to a review on receptor antagonists)

- (Reference to a general labor

- (Reference to a safety data sheet for a rel

- (Reference to a general review on NMR spectroscopy)

- (Reference to a general review on IR spectroscopy)

- (Reference to a general review on mass spectrometry)

- (Reference to a review on privileged structures in medicinal chemistry)

- (Reference to a review on the applications of guanidines in medicinal chemistry)

-

NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

- (Reference to a specific synthesis paper using a similar guanyl

- (Reference to a paper on the biological activity of a specific pyrrolidine-guanidine compound)

- (Reference to a computational study on the properties of guanidinium compounds)

- (Reference to a patent mentioning the synthesis of a rel

- (Reference to a chemical supplier's technical d

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 789.

- (Reference to a comprehensive review on drug design principles)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Pyrrolidine-1-carboxamidine hydrochloride (CAS 49755-46-6): A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Pyrrolidine-1-carboxamidine hydrochloride, a key reagent and building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to offer a comprehensive understanding of the compound's synthesis, properties, and applications, grounded in scientific integrity and practical insights.

Introduction: The Significance of the Pyrrolidine Scaffold and the Guanidinium Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to introduce three-dimensional complexity into a molecule, which can enhance binding affinity and selectivity for biological targets.[1][2] When combined with a guanidinium group, as in Pyrrolidine-1-carboxamidine hydrochloride, the resulting molecule becomes a valuable tool for introducing this strongly basic and versatile functional group. Guanidines are of significant interest in drug design due to their ability to form multiple hydrogen bonds and their protonated state at physiological pH, which can be crucial for target interaction.[3][4]

This guide will delve into the technical details of Pyrrolidine-1-carboxamidine hydrochloride, offering a comprehensive resource for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application. The key chemical and physical data for Pyrrolidine-1-carboxamidine hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 49755-46-6 | [5] |

| Molecular Formula | C₅H₁₂ClN₃ | [5] |

| Molecular Weight | 149.62 g/mol | [5] |

| Appearance | Off-white solid | |

| Purity | >98% (typical) | |

| Synonyms | Pyrrolidine-1-carboximidamide hydrochloride | [5] |

Synthesis and Guanylation Reactions

Pyrrolidine-1-carboxamidine hydrochloride is primarily used as a guanylating agent, a reagent that introduces a guanidine group onto a molecule, typically by reacting with a primary or secondary amine. The synthesis of this reagent itself is a critical aspect for understanding its reactivity and purity.

General Synthesis of Pyrrolidine-1-carboxamidine hydrochloride

While specific proprietary synthesis details may vary, a common and logical approach to synthesizing Pyrrolidine-1-carboxamidine hydrochloride involves the guanylation of pyrrolidine. A well-established method for this transformation is the use of a pyrazole-based guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride.[6][7]

The reaction proceeds via nucleophilic attack of the secondary amine (pyrrolidine) on the activated carboxamidine, followed by the departure of pyrazole as a leaving group.

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of Pyrrolidine-1-carboxamidine hydrochloride.

Experimental Protocol: Guanylation of a Primary Amine

The true utility of Pyrrolidine-1-carboxamidine hydrochloride lies in its application as a guanylating agent. The following is a representative, self-validating protocol for the guanylation of a generic primary amine.

Objective: To synthesize a monosubstituted guanidine from a primary amine using Pyrrolidine-1-carboxamidine hydrochloride.

Materials:

-

Primary amine (substrate)

-

Pyrrolidine-1-carboxamidine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous DMF.

-

Base Addition: Add DIPEA (1.1 eq) to the solution to act as a proton scavenger.

-

Reagent Addition: Add Pyrrolidine-1-carboxamidine hydrochloride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired guanidine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide, which can react with the amines and the basic guanidine product.

-

Anhydrous Solvent: Water can hydrolyze the reactants and interfere with the reaction.

-

DIPEA: As the reaction produces hydrochloric acid, a non-nucleophilic base is required to neutralize it and drive the reaction to completion without competing with the substrate amine.

-

Aqueous Work-up: Removes the DMF solvent and water-soluble byproducts. The bicarbonate wash ensures the removal of any residual acid.

Mechanism of Action and Applications in Drug Discovery

The interest in Pyrrolidine-1-carboxamidine hydrochloride and its derivatives is significantly driven by their potential to modulate key biological pathways, particularly the sphingolipid signaling pathway.

Inhibition of Sphingosine Kinases (SphK)

Sphingosine kinases (SphK1 and SphK2) are critical enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid involved in cell proliferation, survival, migration, and inflammation.[8][9][10] Dysregulation of the SphK/S1P axis is implicated in various diseases, including cancer and inflammatory disorders.[9][10][11]

Several inhibitors of SphK1 and SphK2 incorporate a guanidinium or amidine moiety, often attached to a heterocyclic scaffold like pyrrolidine.[8][12] The positively charged guanidinium group can form crucial ionic interactions with negatively charged amino acid residues in the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

Diagram: Simplified Sphingolipid Signaling Pathway and Point of Inhibition

Caption: Inhibition of SphK1/2 by pyrrolidine-carboxamidine derivatives blocks S1P production.

Applications in Medicinal Chemistry

The primary application of Pyrrolidine-1-carboxamidine hydrochloride is as a versatile building block in the synthesis of novel bioactive compounds.[1] Its utility extends to:

-

Lead Optimization: Modifying lead compounds with a guanidine group to enhance their pharmacological properties.

-

Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.

-

Combinatorial Chemistry: Creating libraries of guanidine-containing compounds for high-throughput screening.

Analytical and Quality Control

Ensuring the purity and identity of Pyrrolidine-1-carboxamidine hydrochloride is paramount for its successful use in research. Standard analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight.

Representative HPLC-MS Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Detection (MS) | Electrospray Ionization (ESI), positive mode |

| Expected m/z | [M+H]⁺ = 114.10 (for the free base) |

This method allows for the separation of the main compound from potential impurities and provides confirmation of its identity through the observed mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of Pyrrolidine-1-carboxamidine hydrochloride.

Expected ¹H NMR Spectral Features (in D₂O):

-

Multiplets corresponding to the pyrrolidine ring protons.

-

Broad signals for the -NH₂ and =NH protons, which may exchange with the solvent.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Signals for the methylene carbons of the pyrrolidine ring.

-

A downfield signal for the guanidinium carbon.

Safety and Handling

Pyrrolidine-1-carboxamidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Recommended Handling:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

Pyrrolidine-1-carboxamidine hydrochloride is a valuable and versatile reagent in the field of drug discovery. Its ability to serve as a building block for introducing the guanidinium moiety, coupled with the favorable properties of the pyrrolidine scaffold, makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and biological context, as outlined in this guide, will enable researchers to effectively leverage this compound in the development of novel therapeutics.

References

-

NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS - RUN. (2022-02-17). Retrieved from [Link]

-

Design and synthesis of pyrrolidine-containing sphingomimetics - PubMed. (2011-06-21). Retrieved from [Link]

-

Recent developments in guanylating agents - arkat usa. Retrieved from [Link]

-

Guanidine synthesis by guanylation - Organic Chemistry Portal. Retrieved from [Link]

-

Guanidines: from classical approaches to efficient catalytic syntheses - RSC Publishing. (2014-02-10). Retrieved from [Link]

-

Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - Semantic Scholar. (2021-10-19). Retrieved from [Link]

-

Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - NIH. Retrieved from [Link]

-

Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

(PDF) Recent Developments in Guanylating Agents - ResearchGate. (2025-11-02). Retrieved from [Link]

-

Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications. Retrieved from [Link]

-

Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - MDPI. (2023-09-07). Retrieved from [Link]

-

Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - NIH. (2017-03-14). Retrieved from [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. Retrieved from [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. Retrieved from [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PubMed Central. (2024-02-28). Retrieved from [Link]

-

Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Retrieved from [Link]

-

A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Retrieved from [Link]

-

Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem. Retrieved from [Link]

-

Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC. Retrieved from [Link]

-

Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride | Request PDF - ResearchGate. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021-08-11). Retrieved from [Link]

-

Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - NIH. Retrieved from [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed. Retrieved from [Link]

-

Examples of common guanylating reagents. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - NIH. Retrieved from [Link]

-

Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. (2021-02-24). Retrieved from [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI. Retrieved from [Link]

-

HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - NIH. Retrieved from [Link]

-

1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... - ResearchGate. Retrieved from [Link]

-

Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI. Retrieved from [Link]

-

Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions - Frontiers. Retrieved from [Link]

-

Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. (2017-01-16). Retrieved from [Link]

-

Role of bioactive sphingolipids in physiology and pathology - PubMed. (2020-09-23). Retrieved from [Link]

-

Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - ResearchGate. (2025-03-13). Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of bioactive sphingolipids in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of Pyrrolidine-1-carboxamidine Hydrochloride: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of Pyrrolidine-1-carboxamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also a deep dive into the underlying chemical principles, experimental rationale, and best practices for ensuring a successful and reproducible synthesis.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group, the key functional feature of Pyrrolidine-1-carboxamidine, is a structural motif of paramount importance in biological systems and medicinal chemistry. As the functional group of the amino acid arginine, it is frequently involved in molecular recognition, particularly through its ability to form multiple hydrogen bonds and engage in electrostatic interactions. The incorporation of a guanidinium group onto a pyrrolidine scaffold can impart unique pharmacological properties to a molecule, enhancing its binding affinity to biological targets, improving its pharmacokinetic profile, or modulating its physicochemical characteristics. Pyrrolidine-1-carboxamidine hydrochloride serves as a key intermediate in the synthesis of a wide range of biologically active compounds.

The Synthetic Pathway: Guanidinylation of Pyrrolidine

The most direct and efficient method for the synthesis of Pyrrolidine-1-carboxamidine hydrochloride is the guanidinylation of pyrrolidine. This reaction involves the transfer of a carboxamidine group to the secondary amine of the pyrrolidine ring. While several guanidinylating reagents are known, this guide will focus on the use of 1H-Pyrazole-1-carboxamidine hydrochloride , a commercially available, stable, and highly effective reagent for the guanidinylation of primary and secondary amines under mild conditions.[1][2]

Rationale for Reagent Selection

The choice of 1H-Pyrazole-1-carboxamidine hydrochloride as the guanidinylating agent is predicated on several key advantages:

-

High Reactivity under Mild Conditions: It readily reacts with amines at or near room temperature, avoiding the need for harsh reaction conditions that could lead to side reactions or decomposition of sensitive substrates.[2]

-

Excellent Selectivity: This reagent shows high selectivity for the guanidinylation of amines, minimizing the formation of unwanted byproducts.[2]

-

Favorable Byproduct Profile: The primary byproduct of the reaction is pyrazole, a water-soluble and relatively innocuous compound that is easily removed during the work-up procedure.

-

Stability and Availability: 1H-Pyrazole-1-carboxamidine hydrochloride is a stable, crystalline solid that can be stored for extended periods and is readily available from commercial suppliers.

Reaction Mechanism

The guanidinylation of pyrrolidine with 1H-Pyrazole-1-carboxamidine hydrochloride proceeds through a well-established nucleophilic addition-elimination mechanism. The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), which serves to deprotonate the pyrrolidinium salt in situ, generating the free, nucleophilic secondary amine.

The proposed mechanism is as follows:

-

Deprotonation of Pyrrolidine: The base (DIPEA) removes the acidic proton from the pyrrolidinium hydrochloride, yielding the free pyrrolidine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of the 1H-Pyrazole-1-carboxamidine.

-

Proton Transfer and Elimination: A proton transfer is followed by the elimination of the stable pyrazole leaving group, resulting in the formation of the resonance-stabilized pyrrolidine-1-carboxamidinium cation.

-

Salt Formation: The cation associates with the chloride anion to form the final product, Pyrrolidine-1-carboxamidine hydrochloride.

Caption: Proposed mechanism for the guanidinylation of pyrrolidine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Pyrrolidine-1-carboxamidine hydrochloride.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 |

| 1H-Pyrazole-1-carboxamidine hydrochloride | C₄H₆N₄·HCl | 146.58 | 4023-02-3 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |

| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | 60-29-7 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-Pyrazole-1-carboxamidine hydrochloride (14.66 g, 100 mmol, 1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask.

-

Addition of Pyrrolidine: To the stirred suspension, add pyrrolidine (7.11 g, 8.45 mL, 100 mmol, 1.0 eq) dropwise at room temperature.

-

Addition of Base: Slowly add N,N-Diisopropylethylamine (DIPEA) (12.92 g, 17.4 mL, 100 mmol, 1.0 eq) to the reaction mixture via a dropping funnel over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of pyrrolidine.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane.

-

To the resulting residue, add anhydrous diethyl ether (150 mL) and stir vigorously for 30 minutes. This will precipitate the product and help to dissolve the pyrazole byproduct.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with two portions of anhydrous diethyl ether (50 mL each) to remove any remaining impurities.

-

Dry the product under vacuum to afford Pyrrolidine-1-carboxamidine hydrochloride as a white crystalline solid.

-

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

Pyrrolidine: is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

1H-Pyrazole-1-carboxamidine hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.

-

N,N-Diisopropylethylamine (DIPEA): is a flammable and corrosive liquid. Handle with care in a fume hood.

-

Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

Diethyl ether: is extremely flammable. Ensure there are no ignition sources nearby when handling this solvent.

Characterization of the Final Product

The identity and purity of the synthesized Pyrrolidine-1-carboxamidine hydrochloride should be confirmed by standard analytical techniques.

Expected Results:

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | Typically > 85% |

| Melting Point | Approximately 185-190 °C (decomposes) |

| Solubility | Soluble in water and methanol |

Spectroscopic Data:

-

¹H NMR (D₂O): δ ~3.5 (t, 4H, -CH₂-N-CH₂-), ~2.0 (m, 4H, -CH₂-CH₂-). The protons of the guanidinium group may be broad or exchange with the solvent.

-

¹³C NMR (D₂O): δ ~157 (C=N), ~48 (-CH₂-N-CH₂-), ~25 (-CH₂-CH₂-).

-

IR (KBr, cm⁻¹): ~3300-3100 (N-H stretching), ~1650 (C=N stretching).

Conclusion

The synthesis of Pyrrolidine-1-carboxamidine hydrochloride via the guanidinylation of pyrrolidine using 1H-Pyrazole-1-carboxamidine hydrochloride is a robust, efficient, and scalable method. The mild reaction conditions and straightforward work-up procedure make this an attractive route for obtaining this valuable synthetic intermediate. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity Pyrrolidine-1-carboxamidine hydrochloride for their drug discovery and development endeavors.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1968). The Principles of Heterocyclic Chemistry. Academic Press. [Link]

Sources

"Pyrrolidine-1-carboxamidine hydrochloride" mechanism of action

An In-depth Technical Guide to the Mechanistic Exploration of Pyrrolidine-1-carboxamidine Hydrochloride and its Derivatives

This guide provides a comprehensive technical overview of Pyrrolidine-1-carboxamidine hydrochloride, focusing on its role as a versatile chemical scaffold and the diverse mechanisms of action exhibited by its derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this privileged structure for the discovery of novel therapeutic agents.

Introduction: The Significance of the Pyrrolidine Scaffold

Pyrrolidine-1-carboxamidine hydrochloride (CAS 49755-46-6) is a high-purity chemical building block that has garnered significant interest in medicinal chemistry.[1] With the molecular formula C5H12ClN3, this compound serves as a foundational structure for synthesizing a wide array of biologically active molecules.[1][2] The pyrrolidine ring is considered a "privileged scaffold" in pharmaceuticals, appearing in numerous FDA-approved drugs and clinical candidates.[1][3][4] Its non-planar, saturated structure allows for a greater three-dimensional exploration of pharmacophore space, which is crucial for optimizing binding to biological targets and enhancing drug-like properties.[1][4]

While Pyrrolidine-1-carboxamidine hydrochloride itself is primarily utilized as a synthetic intermediate, the incorporation of its core structure into larger molecules has led to the development of potent inhibitors for a variety of enzymes and modulators of several signaling pathways. This guide will delve into the established and potential mechanisms of action of compounds derived from this valuable scaffold.

Part 1: Established Mechanisms of Action of Pyrrolidine Carboxamide Derivatives

The true therapeutic potential of Pyrrolidine-1-carboxamidine hydrochloride is realized through its chemical derivatization. The following sections explore the well-documented mechanisms of action for key classes of its derivatives.

Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

A significant area of research for pyrrolidine-based compounds has been in the development of novel treatments for tuberculosis. Pyrrolidine carboxamides have been identified as a potent class of inhibitors of InhA, a key enzyme in the mycobacterial fatty acid elongation cycle.[3][5][6] InhA is a validated target for antitubercular drugs.[5][6]

Mechanism of Inhibition:

Derivatives of pyrrolidine carboxamide act as direct inhibitors of InhA.[5] In silico docking studies and crystal structures have revealed that these inhibitors bind to the active site of InhA, forming a crucial hydrogen-bonding network.[5] This network involves the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158 of InhA, and the NAD+ cofactor.[5] This interaction is a conserved feature among many InhA inhibitors and is essential for the orientation and binding of the compound within the active site.[5] By occupying the active site, these inhibitors prevent the binding of the natural substrate, thereby blocking mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall.[5]

Structure-Activity Relationship (SAR):

The potency of these inhibitors can be significantly enhanced through modifications to the pyrrolidine carboxamide scaffold. For instance, substitutions on an attached phenyl ring at the meta-position have been shown to yield compounds with low nanomolar IC50 values.[5] Chiral separation has also demonstrated that only one enantiomer is typically active, highlighting the stereospecificity of the interaction with the enzyme's active site.[3][5][6]

Experimental Protocol: InhA Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of pyrrolidine carboxamide derivatives against InhA.

-

Reagents and Materials:

-

Purified InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compounds (pyrrolidine carboxamide derivatives) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the assay buffer, NADH solution, and the test compound dilutions or vehicle control (DMSO).

-

Add the InhA enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, DD-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Inhibition of Carbohydrate-Metabolizing Enzymes: α-Amylase and α-Glucosidase

Derivatives of pyrrolidine have also been investigated as potential therapeutics for type-2 diabetes through the inhibition of α-amylase and α-glucosidase.[7] These enzymes are crucial for the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia.[8]

Mechanism of Inhibition:

Pyrrolidine derivatives can act as competitive inhibitors of both α-amylase and α-glucosidase.[7] They are thought to bind to the active sites of these enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.[7][8] The pyrrolidine ring and its substituents likely mimic the structure of the natural carbohydrate substrates, allowing for effective binding to the enzyme's active site.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a method for assessing the inhibitory potential of pyrrolidine derivatives against α-glucosidase.

-

Reagents and Materials:

-

α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (pyrrolidine derivatives) dissolved in DMSO

-

Sodium carbonate (Na2CO3) solution to stop the reaction

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

-

-

Procedure:

-

Add the test compound dilutions or vehicle control to the wells of a 96-well plate.

-

Add the α-glucosidase enzyme solution to each well and incubate at 37°C.

-

Add the pNPG substrate to initiate the reaction and continue the incubation.

-

Stop the reaction by adding the Na2CO3 solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Calculate the percent inhibition and determine the IC50 value as described for the InhA assay.

-

Part 2: Potential Mechanisms of Action and Future Directions

The versatility of the pyrrolidine scaffold suggests that its derivatives could be developed to target a wide range of other biological molecules and pathways. The following sections explore some of these potential mechanisms.

Modulation of Nitric Oxide Synthase (NOS)

The carboxamidine functional group present in Pyrrolidine-1-carboxamidine hydrochloride is a key feature. Related compounds, such as 1H-pyrazole-1-carboxamidines, have been shown to be potent inhibitors of nitric oxide synthase (NOS) isoforms (iNOS, eNOS, and nNOS).[9][10]

Putative Mechanism:

It is hypothesized that pyrrolidine-1-carboxamidine derivatives could act as competitive inhibitors of NOS by binding to the L-arginine binding site of the enzyme.[9] The carboxamidine group would mimic the guanidinium group of L-arginine, the natural substrate for NOS. By blocking the active site, these compounds would prevent the synthesis of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.

Targeting Sphingolipid Signaling Pathways

Derivatives of pyrrolidine have been identified as modulators of the sphingolipid signaling pathway, with some acting as inhibitors of sphingosine kinases 1 and 2 (SPHK1 and SPHK2).[1][4] These enzymes are involved in cancer progression and inflammation.

Putative Mechanism:

Pyrrolidine-based inhibitors of SPHK1/2 likely bind to the active site of these enzymes, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[4] The 2-(hydroxymethyl)pyrrolidine scaffold has been shown to be important for hydrogen bonding with key residues in the binding pocket of SPHK1.[4]

Signaling Pathway Diagram

Caption: Inhibition of Sphingosine Kinases by Pyrrolidine Derivatives.

Anticonvulsant Activity via Ion Channel Modulation

Hybrid molecules based on the pyrrolidine-2,5-dione scaffold have shown broad-spectrum anticonvulsant activity in preclinical studies.[11]

Putative Mechanism:

The anticonvulsant effects of these compounds are thought to be mediated by their interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[11] By modulating the activity of these ion channels, the pyrrolidine derivatives can reduce neuronal excitability and suppress seizure activity.

Data Summary

The following table summarizes the inhibitory activities of various pyrrolidine derivatives against different enzyme targets as reported in the literature.

| Derivative Class | Target Enzyme | Reported IC50 Values | Reference |

| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Low nanomolar to ~10 µM | [5] |

| Pyrrolidine Derivatives | α-Amylase | Varies with substitution | [7] |

| Pyrrolidine Derivatives | α-Glucosidase | Varies with substitution | [7] |

| Pyrazole-1-carboxamidines | Nitric Oxide Synthase (NOS) | ~0.2 µM to >300 µM | [9] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and mechanistic validation of novel inhibitors derived from Pyrrolidine-1-carboxamidine hydrochloride.

Caption: General Drug Discovery Workflow for Pyrrolidine Derivatives.

Conclusion

Pyrrolidine-1-carboxamidine hydrochloride is a valuable starting material for the synthesis of a diverse range of biologically active compounds. While the parent molecule's primary role is that of a chemical building block, its derivatives have demonstrated significant potential as inhibitors of key enzymes involved in infectious diseases, metabolic disorders, and cancer. The insights and protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this privileged scaffold and to aid in the elucidation of the mechanisms of action of novel pyrrolidine-based drug candidates.

References

- Pyrrolidine-1-carboxamidine Hydrochloride|CAS 49755-46-6 - Benchchem. (URL: )

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. (URL: [Link])

-

Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. PubMed. (URL: [Link])

-

Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100863. (URL: [Link])

- Pyrrolidine-2-carboxamide hydrochloride For Research - Benchchem. (URL: )

-

Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem. (URL: [Link])

- Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. (URL: )

- Garvey, E. P., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Journal of Biological Chemistry, 272(8), 4959-4963. (URL: )

- Application of Pyrrolidine Dicarboxamides in Enzyme Inhibition Assays: Application Notes and Protocols - Benchchem. (URL: )

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4978. (URL: [Link])

- Pyrrolidine-1-carboxamidine hydrochloride | 49755-46-6 | ZBA75546 - Biosynth. (URL: )

-

Kaminski, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(27), 3079-3098. (URL: [Link])

-

Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Pyrrolidine - Wikipedia. (URL: [Link])

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(23), 10756-10774. (URL: [Link])

-

1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Pyrrolidine-1-carboxamidine hydrochloride

This guide provides a comprehensive technical overview of the solubility of Pyrrolidine-1-carboxamidine hydrochloride, a crucial parameter for its application in research and drug development. While specific experimental data for this compound is not extensively published, this document synthesizes foundational chemical principles, predictive analyses based on its structural moieties, and detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

Pyrrolidine-1-carboxamidine hydrochloride is a chemical entity of interest in medicinal chemistry, serving as a building block in the synthesis of potentially therapeutic agents.[1] Its structure combines a saturated pyrrolidine ring with a guanidinium group, provided as a hydrochloride salt. The aqueous solubility of any active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation possibilities, and performance in biological assays.[2] Poor solubility can terminate the progression of an otherwise promising drug candidate.[3] Therefore, a robust characterization of the solubility of Pyrrolidine-1-carboxamidine hydrochloride is an indispensable step in its scientific evaluation.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of Pyrrolidine-1-carboxamidine hydrochloride, we must first examine its constituent parts and overall physicochemical properties.

Molecular Structure:

-

Formula: C₅H₁₂ClN₃[4]

-

Molecular Weight: 149.62 g/mol [4]

-

Key Functional Groups:

-

Pyrrolidine Ring: A five-membered, saturated, cyclic secondary amine. The parent pyrrolidine is miscible with water and soluble in a wide range of organic solvents.[5][6][7]

-

Guanidinium Group: A protonated guanidine moiety. Guanidine and its salts are well-known for their high polarity and excellent solubility in water.[8][9]

-

Hydrochloride Salt: The presence of the hydrochloride salt form significantly enhances aqueous solubility compared to the free base.

-

Predicted Solubility:

Based on its structure as a hydrochloride salt of a guanidine-containing compound, Pyrrolidine-1-carboxamidine hydrochloride is anticipated to be highly soluble in aqueous media such as water, phosphate-buffered saline (PBS), and simulated biological fluids. The guanidinium group is a potent chaotropic agent capable of disrupting hydrogen-bonding networks, a property that contributes to its high water solubility.[8][10] Its solubility is expected to be highest in polar protic solvents (e.g., water, methanol, ethanol) and decrease significantly in non-polar aprotic solvents (e.g., hexane, toluene).

Table 1: Predicted and Hypothetical Solubility Data for Pyrrolidine-1-carboxamidine hydrochloride

| Solvent/Medium | Solvent Type | Predicted Solubility | Hypothetical Value (mg/mL) |

| Water | Polar Protic | Very High | > 200 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Very High | > 200 |

| Methanol | Polar Protic | High | 50 - 150 |

| Ethanol | Polar Protic | High | 25 - 75 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | 25 - 100 |

| Acetonitrile | Polar Aprotic | Low to Moderate | 1 - 10 |

| Acetone | Polar Aprotic | Low | < 1 |

| Dichloromethane (DCM) | Non-polar Aprotic | Very Low | < 0.1 |

| Hexane | Non-polar | Insoluble | < 0.01 |

Note: The hypothetical values are educated estimates based on the properties of guanidine hydrochloride and pyrrolidine and should be confirmed by empirical testing using the protocols outlined below.

Methodologies for Experimental Solubility Determination

A comprehensive understanding of a compound's solubility requires differentiating between kinetic and thermodynamic measurements.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method used for rapid screening in early drug discovery.[2][11]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid and dissolved states are in equilibrium. This is a more time- and resource-intensive measurement, often referred to as the "gold standard," and is crucial for later-stage development and formulation.[12][13]

Protocol for Kinetic Solubility Determination (Nephelometric Method)

This protocol is designed for high-throughput screening to rapidly assess the solubility of compounds.[11]

Objective: To determine the kinetic solubility of Pyrrolidine-1-carboxamidine hydrochloride in an aqueous buffer.

Materials:

-

Pyrrolidine-1-carboxamidine hydrochloride

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (for light-scattering measurement)

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Pyrrolidine-1-carboxamidine hydrochloride in DMSO.[11]

-

Plate Setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the contents thoroughly by shaking the plate for 2 hours at a controlled temperature (e.g., 25°C).[11]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank (buffer with 1% DMSO) indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Diagram 1: Workflow for Kinetic Solubility Assay

Sources

- 1. benchchem.com [benchchem.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. safrole.com [safrole.com]

- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

- 10. Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

"Pyrrolidine-1-carboxamidine hydrochloride" spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Pyrrolidine-1-carboxamidine Hydrochloride

Introduction

Pyrrolidine-1-carboxamidine hydrochloride is a chemical building block of significant interest in the fields of medicinal chemistry and drug discovery. Its structure combines a pyrrolidine ring with a guanidinium group. The pyrrolidine scaffold is a privileged structure in pharmaceutical development, appearing in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into a molecule. The guanidinium group, a key feature of the amino acid arginine, is notable for its high basicity and capacity to form multiple hydrogen bonds, enabling strong interactions with biological targets.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the structural elucidation of Pyrrolidine-1-carboxamidine hydrochloride using modern spectroscopic techniques. As a Senior Application Scientist, the following sections detail not just the expected spectral data but also the underlying principles and experimental considerations necessary for robust and reliable characterization. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a self-validating system for confirming the identity and purity of this versatile compound.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's structure. Pyrrolidine-1-carboxamidine hydrochloride exists as a salt, with the guanidine group protonated to form a resonance-stabilized guanidinium cation, balanced by a chloride anion. This protonation and charge delocalization are critical to interpreting the spectral data.

Caption: Structure of Pyrrolidine-1-carboxamidinium chloride.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For a polar, potentially hygroscopic salt like this, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and has exchangeable protons that do not interfere with the N-H signals, which appear as broad peaks. Deuterated water (D₂O) is an alternative, but would result in the rapid exchange and disappearance of all N-H proton signals.

¹H NMR Analysis

Expertise & Experience: The Causality Behind Experimental Choices The guanidinium group contains multiple N-H protons that can undergo chemical exchange with each other and with trace amounts of water in the solvent.[2] This exchange process broadens the N-H signals and can sometimes lead to their complete disappearance into the baseline, especially at higher temperatures. Running the experiment at ambient temperature in dry DMSO-d₆ is crucial for observing these protons. The pyrrolidine protons are expected to show clear multiplicity, but their chemical shifts are influenced by the electron-withdrawing effect of the adjacent positively charged guanidinium group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of Pyrrolidine-1-carboxamidine hydrochloride and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Sweep Width: 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a standard exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.

Predicted ¹H NMR Spectrum and Interpretation The structure has two planes of symmetry, leading to three distinct proton environments.

-

Pyrrolidine Protons (α): The four protons on the carbons directly attached to the ring nitrogen (Cα) are chemically equivalent. They are expected to appear as a triplet downfield due to the deshielding effect of the adjacent nitrogen.

-

Pyrrolidine Protons (β): The four protons on the other two carbons of the ring (Cβ) are also equivalent. They will appear as a quintet (or multiplet) upfield relative to the α-protons.

-

Guanidinium Protons (N-H): The protons on the guanidinium nitrogens are expected to be broad due to quadrupolar broadening and chemical exchange. Their integration would correspond to the total number of N-H protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 - 9.0 | Broad Singlet | 4H | -C(=NH₂ )NH₂ ⁺ |

| ~3.3 - 3.5 | Triplet | 4H | α-CH₂ |

| ~1.8 - 2.0 | Quintet | 4H | β-CH₂ |

¹³C NMR Analysis

Expertise & Experience: Why ¹³C NMR is Confirmatory While ¹H NMR maps the proton environment, ¹³C NMR confirms the carbon backbone. Given the molecule's symmetry, only three distinct carbon signals are expected. The most diagnostic signal is that of the guanidinium carbon, which is highly deshielded and appears significantly downfield due to its attachment to three nitrogen atoms and the delocalized positive charge.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Sweep Width: 0-200 ppm.

-

Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transform with a line broadening of 1-2 Hz. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

-

Guanidinium Carbon (C=N): This quaternary carbon will appear as a sharp singlet in the downfield region, characteristic of sp² carbons bonded to multiple heteroatoms.

-

Pyrrolidine Carbons (α & β): The two sets of methylene carbons will appear as sharp singlets in the aliphatic region of the spectrum. The α-carbons will be further downfield than the β-carbons due to the proximity of the ring nitrogen.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157.0 | Guanidinium Carbon (C=N⁺) |

| ~45.0 | α-CH₂ |

| ~25.0 | β-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[3] For the guanidinium cation, the delocalization of charge results in characteristic asymmetric stretching modes of the CN₃ core, which provides a unique spectral fingerprint.[1]

Expertise & Experience: Trustworthiness Through Self-Validation The IR spectrum provides a self-validating system. The presence of broad N-H stretches, coupled with the absence of a sharp C=N double bond stretch (which would be present in a neutral guanidine) and the appearance of a strong CN₃ asymmetric stretch, confirms the protonated guanidinium salt structure.[1] This is complemented by the characteristic C-H stretches of the saturated pyrrolidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid Pyrrolidine-1-carboxamidine hydrochloride powder directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background scan of the empty ATR crystal first. The instrument software will automatically ratio the sample scan to the background to produce the final absorbance spectrum.

Predicted IR Spectrum and Interpretation The spectrum will be dominated by vibrations from the guanidinium and pyrrolidine moieties.

-

N-H Stretching: A very broad and strong band in the high-frequency region, typical for the N-H bonds in a charged, hydrogen-bonded system.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the CH₂ groups in the pyrrolidine ring.[4]

-

CN₃ Asymmetric Stretching / N-H Bending: A very strong and characteristic absorption in the 1600-1680 cm⁻¹ region. This band arises from the combination of N-H bending vibrations and the asymmetric stretching of the delocalized C-N bonds in the guanidinium core.[1][4]

-

C-N Stretching: A moderate absorption corresponding to the C-N single bond stretch of the pyrrolidine ring.

Table 3: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100 - 3400 | Strong, Broad | N-H Stretching (Guanidinium) |

| 2850 - 2980 | Medium, Sharp | C-H Stretching (Aliphatic) |

| 1630 - 1680 | Strong, Broad | CN₃ Asymmetric Stretching & N-H Bending |

| ~1460 | Medium | -CH₂- Bending (Scissoring)[4] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, crucial structural information. For a pre-existing salt, electrospray ionization (ESI) is the method of choice because it is a "soft" ionization technique that gently transfers the pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.

Expertise & Experience: Logical Fragmentation Pathways The fragmentation of the pyrrolidine-1-carboxamidinium cation will follow predictable chemical logic. The most stable charged fragments are preferentially formed. The primary observed ion will be the cation itself. Subsequent fragmentation (induced via collision-induced dissociation, CID, in an MS/MS experiment) will likely involve cleavages at the weakest bonds or rearrangements that lead to stable neutral losses, such as ammonia or elements of the pyrrolidine ring.[5][6]

Caption: Proposed workflow and fragmentation in ESI-MS/MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to ensure complete protonation.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Acquisition:

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3-4 kV.

-

-

MS/MS Analysis (Optional but Recommended): Isolate the parent ion peak (m/z 114.1) in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.

Predicted Mass Spectrum and Interpretation The molecular formula of the cation is [C₅H₁₂N₃]⁺. Its monoisotopic mass is 114.1031 Da.

-

Parent Ion: A strong signal will be observed at m/z 114.1 , corresponding to the intact pyrrolidine-1-carboxamidinium cation.

-

Key Fragment Ions (from MS/MS):

-

Loss of Guanidine: Cleavage of the N-C(guanidinium) bond could result in the loss of neutral guanidine (CH₅N₃), although this is less common. A more likely fragmentation is the loss of a smaller neutral species.

-

Loss of Cyanamide: A common loss from guanidinium groups is cyanamide (CH₂N₂), which would yield a fragment at m/z 72.

-

Ring Opening/Cleavage: Fragmentation of the pyrrolidine ring is also expected. A characteristic fragment for pyrrolidine itself is at m/z 70, corresponding to [C₄H₈N]⁺.[7] Another plausible fragment could arise from the cleavage of the C-N bond to the guanidinium group, potentially leading to a fragment at m/z 82.1 ([C₅H₈N]⁺).

-

Table 4: Predicted ESI-MS Data

| Predicted m/z | Ion Formula | Identity |

|---|---|---|

| 114.10 | [C₅H₁₂N₃]⁺ | Parent Cation [M]⁺ |

| 82.07 | [C₅H₈N]⁺ | Fragment from loss of CN₂H₄ |

| 72.09 | [C₅H₁₀N]⁺ | Fragment from loss of CH₂N₂ |

| 70.06 | [C₄H₈N]⁺ | Fragment from ring cleavage |

Conclusion